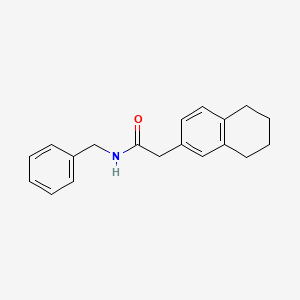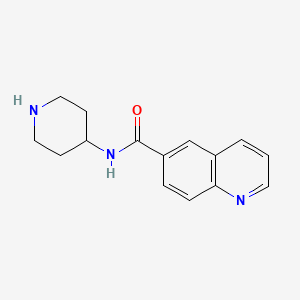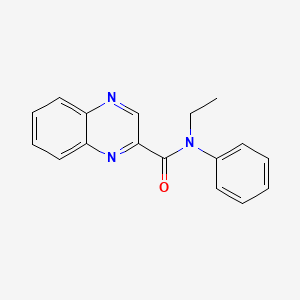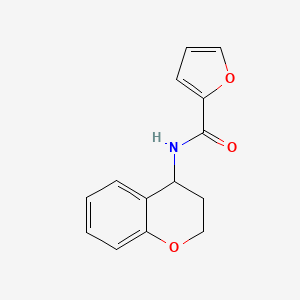
2-(1,3-dioxoisoindol-2-yl)-N-(1-phenylbutyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-dioxoisoindol-2-yl)-N-(1-phenylbutyl)acetamide, also known as DPIA, is a small molecule that has been extensively studied for its potential therapeutic applications. DPIA is a derivative of thalidomide, a drug that was originally developed as a sedative but was later found to cause birth defects. DPIA has been shown to have anti-inflammatory, immunomodulatory, and anti-tumor properties, making it a promising candidate for the treatment of a variety of diseases.
Wirkmechanismus
The mechanism of action of 2-(1,3-dioxoisoindol-2-yl)-N-(1-phenylbutyl)acetamide is not fully understood, but it is thought to involve the inhibition of various signaling pathways, including the NF-κB pathway and the STAT3 pathway. These pathways are involved in the regulation of inflammation, immune function, and cell growth and survival. By inhibiting these pathways, 2-(1,3-dioxoisoindol-2-yl)-N-(1-phenylbutyl)acetamide is able to exert its anti-inflammatory, immunomodulatory, and anti-tumor effects.
Biochemical and Physiological Effects:
2-(1,3-dioxoisoindol-2-yl)-N-(1-phenylbutyl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to increase the production of anti-inflammatory cytokines, such as IL-10. 2-(1,3-dioxoisoindol-2-yl)-N-(1-phenylbutyl)acetamide has also been shown to regulate the activity of immune cells, such as T cells and natural killer cells, by modulating their cytokine production and cytotoxicity. In addition, 2-(1,3-dioxoisoindol-2-yl)-N-(1-phenylbutyl)acetamide has been shown to induce apoptosis in cancer cells and to inhibit angiogenesis, which is the formation of new blood vessels that is necessary for tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(1,3-dioxoisoindol-2-yl)-N-(1-phenylbutyl)acetamide in lab experiments is that it has been extensively studied and its effects are well-characterized. Another advantage is that it is relatively easy to synthesize and purify, making it readily available for use in experiments. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. In addition, its potential toxicity and side effects need to be carefully considered when designing experiments.
Zukünftige Richtungen
There are many potential future directions for research on 2-(1,3-dioxoisoindol-2-yl)-N-(1-phenylbutyl)acetamide. One area of interest is its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential use in the treatment of cancer, either alone or in combination with other therapies. In addition, further studies are needed to fully understand its mechanism of action and to identify any potential toxicities or side effects. Overall, 2-(1,3-dioxoisoindol-2-yl)-N-(1-phenylbutyl)acetamide is a promising molecule with many potential therapeutic applications, and further research is needed to fully explore its potential.
Synthesemethoden
2-(1,3-dioxoisoindol-2-yl)-N-(1-phenylbutyl)acetamide can be synthesized using a variety of methods, including the reaction of thalidomide with butyric anhydride and acetic anhydride, followed by reduction with sodium borohydride. Another method involves the reaction of phthalic anhydride with phenylbutylamine, followed by cyclization and acetylation. Both methods result in the formation of 2-(1,3-dioxoisoindol-2-yl)-N-(1-phenylbutyl)acetamide with high yields and purity.
Wissenschaftliche Forschungsanwendungen
2-(1,3-dioxoisoindol-2-yl)-N-(1-phenylbutyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory effects by inhibiting the production of cytokines and chemokines, which are involved in the inflammatory response. 2-(1,3-dioxoisoindol-2-yl)-N-(1-phenylbutyl)acetamide has also been shown to have immunomodulatory effects by regulating the activity of immune cells, such as T cells and natural killer cells. In addition, 2-(1,3-dioxoisoindol-2-yl)-N-(1-phenylbutyl)acetamide has been shown to have anti-tumor effects by inducing apoptosis in cancer cells and inhibiting angiogenesis.
Eigenschaften
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(1-phenylbutyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-2-8-17(14-9-4-3-5-10-14)21-18(23)13-22-19(24)15-11-6-7-12-16(15)20(22)25/h3-7,9-12,17H,2,8,13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEVOJGRAESAZTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=CC=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-dioxoisoindol-2-yl)-N-(1-phenylbutyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)-1-pyrrolidin-1-ylethanone](/img/structure/B7458118.png)

![N-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B7458134.png)


![N-(4-acetamidophenyl)-2-[(3-fluoro-4-methoxyphenyl)methyl-methylamino]acetamide](/img/structure/B7458149.png)
![4-{2-[(2,6-Dichlorobenzyl)amino]ethyl}benzenesulfonamide](/img/structure/B7458154.png)
![N-[2-(3-methylphenoxy)ethyl]-4-(2-oxo-1,3-benzoxazol-3-yl)butanamide](/img/structure/B7458158.png)



